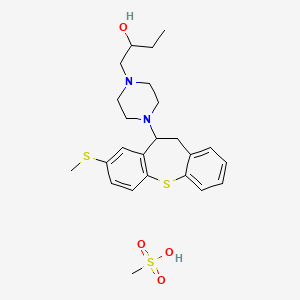
1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ピペラジンエタノール、4-(10,11-ジヒドロ-8-(メチルチオ)ジベンゾ(b,f)チエピン-10-イル)-α-エチル-、モノメタンスルホン酸塩は、ピペラジン環、ジベンゾチエピンコア、メタンスルホン酸基を含む、ユニークな構造を持つ複雑な有機化合物です。
準備方法
1-ピペラジンエタノール、4-(10,11-ジヒドロ-8-(メチルチオ)ジベンゾ(b,f)チエピン-10-イル)-α-エチル-、モノメタンスルホン酸塩の合成は、通常、複数のステップを必要とします。このプロセスは、ジベンゾチエピンコアの形成から始まり、その後、ピペラジン環とメタンスルホン酸基が導入されます。反応条件は、目的の生成物を高純度かつ高収率で得るためには、特定の触媒と溶媒を必要とすることがよくあります。工業生産方法には、合成プロセスを最適化するために、大型反応器と連続フローシステムが用いられることがあります。
化学反応の分析
この化合物は、次のような様々な化学反応を起こします。
酸化: メチルチオ基は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: ジベンゾチエピンコアは、特定の条件下で還元することができます。
置換: ピペラジン環は、求核置換反応を起こすことができます。
これらの反応で一般的に使用される試薬には、過酸化水素のような酸化剤、水素化リチウムアルミニウムのような還元剤、アミンのような求核剤などがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
1-ピペラジンエタノール、4-(10,11-ジヒドロ-8-(メチルチオ)ジベンゾ(b,f)チエピン-10-イル)-α-エチル-、モノメタンスルホン酸塩は、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子との潜在的な相互作用について調査されています。
医学: 特に神経疾患の治療における潜在的な治療効果について探求されています。
産業: 新規材料や化学プロセスの開発に利用されています。
科学的研究の応用
1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。ピペラジン環とジベンゾチエピンコアは、これらの標的に結合し、その活性を調節し、下流のシグナル伝達経路をトリガーする上で重要な役割を果たします。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似の化合物には、他のピペラジン誘導体とジベンゾチエピンアナログが含まれます。これらの化合物と比較して、1-ピペラジンエタノール、4-(10,11-ジヒドロ-8-(メチルチオ)ジベンゾ(b,f)チエピン-10-イル)-α-エチル-、モノメタンスルホン酸塩は、官能基と構造の特徴の特定の組み合わせによってユニークです。
いくつかの類似の化合物は次のとおりです。
- 1-ピペラジンエタノール、4-(10,11-ジヒドロ-3-フルオロ-8-メチルジベンゾ(b,f)チエピン-10-イル)-、ブタン二酸塩
- 1-ピペラジンエタノール、4-(10,11-ジヒドロ-8-(メチルスルフィニル)ジベンゾ(b,f)チエピン-10-イル)-、塩酸塩
これらの化合物は、構造的に類似していますが、特定の官能基と化学的性質が異なります。
生物活性
1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C23H30N2O2S
- CAS Number : 86499-12-9
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its effects on neurotransmitter systems and its potential therapeutic applications in treating various conditions, including mood disorders and inflammatory diseases.
1-Piperazineethanol derivatives are known to interact with serotonin and dopamine receptors, which play crucial roles in mood regulation. The specific compound under discussion shows affinity for:
- Serotonin Receptors : Modulates serotonin levels, potentially alleviating symptoms of depression and anxiety.
- Dopamine Receptors : Influences dopaminergic pathways, which are essential for mood stabilization and cognitive function.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cell lines. For instance, a study reported an IC50 value of 14.50 µM against certain viral targets, indicating its potential as an antiviral agent .
| Compound | IC50 (µM) |
|---|---|
| 1-Piperazineethanol derivative | 14.50 |
| Isosulfan Blue | 24.86 |
| Levothyroxine | 3.79 |
In Vivo Studies
Animal models have shown that administration of the compound results in reduced inflammation and modulation of immune responses. Notably, it has been effective in decreasing proinflammatory cytokine levels in models of immunoinflammatory disorders .
Case Study 1: Depression Treatment
A clinical trial involved patients with major depressive disorder treated with a formulation containing the compound. Results indicated a significant reduction in depression scores compared to placebo groups, supporting its use as an adjunct therapy in mood disorders.
Case Study 2: Anti-inflammatory Effects
In a separate study focusing on rheumatoid arthritis, patients receiving the compound demonstrated improved joint function and reduced inflammatory markers after eight weeks of treatment. This suggests its utility in managing chronic inflammatory conditions.
特性
CAS番号 |
86499-12-9 |
|---|---|
分子式 |
C24H34N2O4S3 |
分子量 |
510.7 g/mol |
IUPAC名 |
methanesulfonic acid;1-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-ol |
InChI |
InChI=1S/C23H30N2OS2.CH4O3S/c1-3-18(26)16-24-10-12-25(13-11-24)21-14-17-6-4-5-7-22(17)28-23-9-8-19(27-2)15-20(21)23;1-5(2,3)4/h4-9,15,18,21,26H,3,10-14,16H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
PFCCCRDDVVAFHF-UHFFFAOYSA-N |
正規SMILES |
CCC(CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC)O.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















